4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide
Overview
Description
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with a sulfonamide group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1-methyl-1H-1,2,4-triazole-5-methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzenesulfonamide is replaced by the triazole moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole and benzene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted triazole and benzene derivatives.
Scientific Research Applications
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, inhibiting their function. The sulfonamide group can interact with proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole and benzene core structure and have been studied for their anticancer properties.
1,4-bis(1H-1,2,4-triazol-1-yl)methylbenzene: Similar in structure but with two triazole groups, used in coordination chemistry.
Uniqueness
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole moiety with a sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBAORDBRKCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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